(Rac)-ZLc-002
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Overview
Description
(Rac)-ZLc-002 is a racemic mixture of a chiral compound, meaning it contains equal amounts of left- and right-handed enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-ZLc-002 typically involves a multi-step process that includes the formation of the chiral center. The synthetic route often starts with a precursor molecule that undergoes a series of chemical reactions, such as nucleophilic substitution, oxidation, and reduction, to introduce the desired functional groups and chiral centers. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the formation of the racemic mixture.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the compound. The industrial production methods also focus on optimizing yield and minimizing waste, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: (Rac)-ZLc-002 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert this compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed:
Scientific Research Applications
(Rac)-ZLc-002 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: this compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Rac)-ZLc-002 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
MBQ-167: A dual Rac and Cdc42 inhibitor with anticancer properties.
CPV-337: Another Rac inhibitor with similar efficacy to MBQ-167.
Uniqueness: (Rac)-ZLc-002 is unique due to its racemic nature, which allows it to interact with a broader range of molecular targets compared to its enantiomerically pure counterparts. This property makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12) |
InChI Key |
BWPKYDAJBOUZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |
Origin of Product |
United States |
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